4-Acetamidophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate
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Overview
Description
4-Acetamidophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to an ethoxy group and a dimethylbenzene sulfonate moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of 4-ethoxy-2,5-dimethylbenzene to introduce a nitro group.
Reduction: The reduction of the nitro group to an amino group.
Acetylation: The acetylation of the amino group to form the acetamido derivative.
Sulfonation: The sulfonation of the acetamido derivative to introduce the sulfonate group.
Each of these steps requires specific reaction conditions, such as the use of concentrated acids for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, acetic anhydride for acetylation, and sulfur trioxide or chlorosulfonic acid for sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Acetamidophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-Acetamidophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Acetamidophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetamidophenyl acetate
- 4-Acetamidophenyl sulfonate
- 4-Ethoxy-2,5-dimethylbenzene sulfonate
Uniqueness
4-Acetamidophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both acetamido and sulfonate groups allows for diverse interactions and reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(4-acetamidophenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-5-23-17-10-13(3)18(11-12(17)2)25(21,22)24-16-8-6-15(7-9-16)19-14(4)20/h6-11H,5H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFGTICEQHDFRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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